4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride
CAS No.: 1820711-62-3
Cat. No.: VC7418031
Molecular Formula: C7H8ClNO3
Molecular Weight: 189.6
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1820711-62-3 |
---|---|
Molecular Formula | C7H8ClNO3 |
Molecular Weight | 189.6 |
IUPAC Name | 4-prop-2-ynylmorpholine-2,6-dione;hydrochloride |
Standard InChI | InChI=1S/C7H7NO3.ClH/c1-2-3-8-4-6(9)11-7(10)5-8;/h1H,3-5H2;1H |
Standard InChI Key | RLDCXHLZNHGCHD-UHFFFAOYSA-N |
SMILES | C#CCN1CC(=O)OC(=O)C1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride is systematically named 4-prop-2-ynylmorpholine-2,6-dione hydrochloride. Its IUPAC name reflects the substitution of a propargyl group (-C≡C-CH) at the 4-position of the morpholine-2,6-dione ring, with a hydrochloride counterion . The molecular formula distinguishes it from the parent compound, , by the addition of HCl.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 189.59 g/mol | PubChem |
Parent Compound CID | 53708503 | PubChem |
CAS Number (Hydrochloride) | 1820711-62-3 | VulcanChem |
Spectroscopic and Structural Data
The compound’s 2D and 3D structural representations reveal a bicyclic morpholine dione system with a propargyl substituent. The canonical SMILES string C#CCN1CC(=O)OC(=O)C1.Cl
encodes the alkyne group, morpholine ring, and chloride ion . Computational descriptors such as the InChIKey RLDCXHLZNHGCHD-UHFFFAOYSA-N
facilitate database searches and structural comparisons .
Synthesis and Manufacturing
Synthetic Routes
The parent compound, 4-(Prop-2-yn-1-yl)morpholine-2,6-dione, is typically synthesized via nucleophilic substitution between morpholine derivatives and propargylamine. A representative method involves reacting maleic anhydride with propargylamine in acetic acid, followed by cyclization with acetic anhydride and sodium acetate . The hydrochloride form is subsequently obtained by treating the free base with hydrochloric acid.
Table 2: Representative Synthesis Protocol
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | Maleic anhydride + propargylamine (AcOH) | 79% | Ambeed |
2 | Cyclization (AcO, NaOAc, 65°C) | 58% | Ambeed |
3 | HCl treatment | N/A | VulcanChem |
Optimization and Scalability
Key challenges in synthesis include controlling regioselectivity during propargyl group attachment and minimizing side reactions such as alkyne polymerization. Catalytic systems and inert atmospheres improve yields, as demonstrated in protocols using triethylamine and HATU for amide bond formation .
Reactivity and Functionalization
Propargyl Group Reactivity
The propargyl (-C≡C-CH) moiety enables click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactivity is exploited in bioconjugation, polymer chemistry, and probe synthesis.
Morpholine Dione Core
The morpholine-2,6-dione ring undergoes ring-opening reactions with nucleophiles, enabling functionalization at the 2- and 6-positions. Hydrolysis under acidic or basic conditions yields dicarboxylic acid derivatives, which are intermediates in drug synthesis .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s dual functionality makes it a versatile building block for kinase inhibitors and protease modulators. Its hydrochloride form is employed as a reference standard in pharmacokinetic studies due to improved aqueous solubility.
Bioconjugation and Probe Development
The alkyne group facilitates site-specific labeling of biomolecules. For example, conjugation with azide-modified peptides enables the creation of fluorescent probes for cellular imaging .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits enhanced solubility in polar solvents (e.g., water, methanol) compared to the parent compound. Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under anhydrous conditions .
Table 3: Physicochemical Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume